Obatoclax mesilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obatoclax mesylate, also known as GX15-070, is an experimental drug for the treatment of various types of cancer . It was discovered by Gemin X, which was acquired by Cephalon, which has since been acquired by Teva Pharmaceuticals .
Synthesis Analysis
Obatoclax was developed from a lead compound identified in a functional screen of natural compounds that detected disruption of protein–protein interactions between members of the BCL-2 family .Molecular Structure Analysis
The molecular formula of Obatoclax mesylate is C21H23N3O4S . Its exact mass is 317.15 and its molecular weight is 413.490 .Chemical Reactions Analysis
Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim .Physical and Chemical Properties Analysis
Obatoclax mesylate is a hydrophobic small molecule that potently inhibits BCL-2 family proteins by binding to the BH3-binding site of BCL-2 and other related BCL-2 family members (including BCL-XL, MCL-1, A1, and BCL-B) .Aplicaciones Científicas De Investigación
Inhibición de las proteínas de la familia Bcl-2
Obatoclax mesilato es un inhibidor pan-Bcl-2 {svg_1}. Se une a las proteínas antiapoptóticas Bcl-2, Bcl-xL y Mcl-1 {svg_2}. Esta inhibición induce la apoptosis en las células cancerosas, previniendo el crecimiento tumoral {svg_3}.
Terapia Combinada
this compound ha mostrado una eficacia prometedora, especialmente cuando se combina con otros agentes antineoplásicos {svg_4}. Los datos indican que su eficacia clínica es limitada como agente único, pero podría ser superior en terapia combinada {svg_5}.
Tratamiento de síndromes mielodisplásicos (SMD)
this compound se ha utilizado en el tratamiento de los síndromes mielodisplásicos (SMD) {svg_6}. Está diseñado para restaurar la apoptosis mediante la inhibición de la familia de proteínas Bcl-2, restableciendo así el proceso natural de muerte celular que a menudo se inhibe en las células cancerosas {svg_7}.
Interacciones fármaco-fármaco
this compound puede ser un perpetrador en las interacciones fármaco-fármaco {svg_8}. Las interacciones farmacocinéticas fármaco-fármaco pueden ocurrir sistémicamente y a nivel de la célula tumoral {svg_9}.
5. Eficacia en líneas celulares de resistencia a múltiples fármacos this compound conserva su eficacia en células que sobreexpresan P-gp, MRP2 o BCRP {svg_10}. Esto sugiere que podría actuar como un fármaco perpetrador en las interacciones con fármacos, por ejemplo, siendo sustratos de CYP1A2 o BCRP {svg_11}.
Administración de fármacos con nanopartículas
this compound se ha estudiado en combinación con nanopartículas para el tratamiento de cánceres {svg_12}. El uso de nanopartículas puede mejorar los resultados de los pacientes al mejorar la administración y la eficacia del fármaco {svg_13}.
Mecanismo De Acción
Target of Action
Obatoclax mesylate, also known as GX15-070, is an experimental drug primarily designed to target and inhibit the Bcl-2 family of proteins . The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The family includes both pro-apoptotic and anti-apoptotic members. Obatoclax mesylate specifically binds to the anti-apoptotic Bcl-2 proteins .
Mode of Action
The interaction of Obatoclax mesylate with its targets results in the inhibition of the anti-apoptotic Bcl-2 proteins . This inhibition disrupts the ability of these proteins to interact with pro-apoptotic proteins . As a result, it induces apoptosis in cancer cells, thereby preventing tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by Obatoclax mesylate is the intrinsic pathway of apoptosis . This pathway is triggered by the release of apoptogenic factors in the mitochondria. The Bcl-2 family of proteins, the target of Obatoclax mesylate, is a main regulator of this pathway . By inhibiting the anti-apoptotic Bcl-2 proteins, Obatoclax mesylate allows the pro-apoptotic proteins to induce apoptosis, leading to cell death .
Pharmacokinetics
This has precluded the use of many classical drug-target interaction assays for its study . It is known that obatoclax mesylate can rapidly and completely partition into liposomal lipid but also rapidly exchange between liposome particles .
Result of Action
The primary result of Obatoclax mesylate’s action is the induction of apoptosis in cancer cells . This leads to the prevention of tumor growth . In addition, Obatoclax mesylate has been found to induce autophagy-dependent cell death and target cyclin D1 for proteasomal degradation .
Action Environment
The action, efficacy, and stability of Obatoclax mesylate can be influenced by various environmental factors. For instance, the compound’s insolubility has been an issue in the development of the drug This could potentially affect its bioavailability and hence its efficacy
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Obatoclax mesylate is a pan-BCL-2 family proteins inhibitor . It plays a significant role in biochemical reactions by interacting with the Bcl-2 family of proteins . This interaction inhibits the anti-apoptotic proteins of the Bcl-2 family, thereby inducing apoptosis in cancer cells and preventing tumor growth .
Cellular Effects
Obatoclax mesylate has a profound impact on various types of cells and cellular processes. It promotes differentiation of human acute myeloid leukemia (AML) HL-60 cells and triggers their apoptosis in a dose- and time-dependent manner . Moreover, obatoclax-induced apoptosis is associated with leukemic cell differentiation . Furthermore, decreased expression of Bcl-2 protein is observed in obatoclax-treated HL-60 cells .
Molecular Mechanism
Obatoclax mesylate exerts its effects at the molecular level primarily through its inhibition of the Bcl-2 family of proteins . This inhibition induces apoptosis in cancer cells, thereby preventing tumor growth . It is found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and does not directly influence Bak .
Temporal Effects in Laboratory Settings
In laboratory settings, obatoclax mesylate exhibits temporal changes in its effects. Phase I trials of obatoclax mesylate in leukemia and lymphoma have defined well-tolerated regimens and have identified transient neurotoxicity as the most common adverse effect of this drug .
Dosage Effects in Animal Models
In animal models, the effects of obatoclax mesylate vary with different dosages. Systemic treatment of mice bearing Tsc2 +/- Em-myc lymphomas (whose cells depend on Mcl-1 for survival) with obatoclax conferred a survival advantage compared to vehicle alone .
Metabolic Pathways
Obatoclax mesylate is involved in the intrinsic or mitochondrial pathway of apoptosis . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, thereby inducing apoptosis in cancer cells .
Transport and Distribution
Obatoclax mesylate rapidly and completely partitions into liposomal lipid but also rapidly exchanges between liposome particles . This suggests that obatoclax mesylate can be transported and distributed within cells and tissues.
Subcellular Localization
Obatoclax mesylate is associated with the mitochondrial outer membrane . This subcellular localization is crucial for its activity as it targets the Bcl-2 family of proteins, which control the intrinsic or mitochondrial pathway of apoptosis .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of Obatoclax mesylate involves the reaction of two key starting materials, which are 2-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one and methanesulfonic acid. The reaction proceeds through a series of steps, including protection, alkylation, deprotection, and mesylation.", "Starting Materials": [ "2-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one", "Methanesulfonic acid" ], "Reaction": [ "Protection of the nitrogen atom of 2-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one using a suitable protecting group", "Alkylation of the protected nitrogen atom with an appropriate alkylating agent to form the corresponding N-alkylated intermediate", "Deprotection of the nitrogen atom to remove the protecting group", "Mesylation of the resulting amine with methanesulfonic acid to form Obatoclax mesylate" ] } | |
Número CAS |
803712-79-0 |
Fórmula molecular |
C21H23N3O4S |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |
InChI |
InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+; |
Clave InChI |
ZVAGBRFUYHSUHA-DJDCCMOGSA-N |
SMILES isomérico |
CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |
SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
SMILES canónico |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.